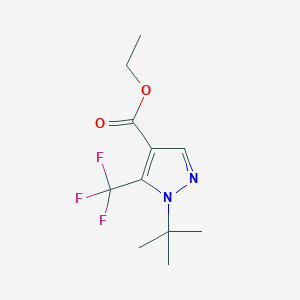

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Overview

Description

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, also known as ETBTFPC, is a novel small molecule compound with a wide range of applications in the scientific research field. It is a member of the pyrazole-4-carboxylate family, and has been extensively studied for its unique chemical and biological properties.

Scientific Research Applications

Synthesis Approaches

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and related compounds have been synthesized through various chemical routes. For instance, new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, which share structural similarities with the target compound, were synthesized by diazotization of amino-triazines with tert-butyl nitrite in the presence of trimethylsilyl halides. A novel method involving the reaction of pyrazolo-triazine carboxylic acid with iodine/TEA followed by treatment with NaBH4 was developed for mild decarboxylation, leading to novel halo-substituted derivatives (Ivanov et al., 2017).

Crystal Structure Analysis

The crystal structure of a compound closely related to the target, ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined, showing it belongs to the monoclinic space group P21/c. Preliminary bioassays indicated fungicidal and plant growth regulation activities for this compound (Minga, 2005).

Synthetic Methods Development

An improved Claisen Condensation-Knorr Reaction sequence was used to develop a one-pot approach to ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates, offering a convenient access to this framework for drug discovery purposes (Zhai et al., 2013).

Cross-Coupling Reactions

Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates were utilized as precursors in Sonogashira-type cross-coupling reactions with various alkynes to synthesize condensed pyrazoles, demonstrating the versatility of pyrazole carboxylates in organic synthesis (Arbačiauskienė et al., 2011).

Regioselectivity Studies

Comparative studies on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride were conducted to understand the regioselectivity in the formation of pyrazole derivatives (Martins et al., 2012).

Mechanism of Action

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that the trifluoromethyl group can participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound might interact with its targets through a radical mechanism.

Biochemical Pathways

The trifluoromethylation process, which this compound might be involved in, can affect various biochemical pathways .

Result of Action

The trifluoromethylation process, which this compound might be involved in, can lead to significant changes at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compound in various chemical processes . This compound interacts with enzymes and proteins that are involved in radical-mediated reactions. For instance, it can participate in the formation of carbon-centered radical intermediates, which are crucial in the synthesis of pharmaceuticals and agrochemicals . The interactions between this compound and these biomolecules are primarily based on its ability to stabilize radical intermediates, thereby facilitating the desired chemical transformations.

Cellular Effects

This compound has been shown to influence various cellular processes. Its impact on cell function includes modulation of cell signaling pathways, gene expression, and cellular metabolism. The trifluoromethyl group in the compound can affect the activity of enzymes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes involved in cellular growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For example, it can inhibit enzymes involved in metabolic pathways by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, the compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. These binding interactions are crucial for the compound’s ability to modulate biochemical reactions and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of metabolic pathways and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways and gene expression without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent. These dosage-dependent effects are critical for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes Additionally, it can affect metabolite levels by altering the balance between different metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, the compound can bind to intracellular proteins, which can influence its localization and accumulation. These transport and distribution properties are crucial for understanding the compound’s bioavailability and its potential effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications These localization signals can direct the compound to specific organelles, where it can exert its effects on cellular processes

properties

IUPAC Name |

ethyl 1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2O2/c1-5-18-9(17)7-6-15-16(10(2,3)4)8(7)11(12,13)14/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLLZGMBYZIVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382389 | |

| Record name | Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852691-03-3 | |

| Record name | Ethyl 1-(1,1-dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852691-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)